1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions, coupled with a propylthio linker terminating in a pyridine ring. This compound’s structure integrates hydrogen-bonding capabilities (via the urea group) and aromatic interactions (via pyrimidine and pyridine moieties), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-pyridin-2-ylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-10-12(2)19-14(18-11)20-15(21)17-8-5-9-22-13-6-3-4-7-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAUDYIBCVMRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine thiol reacts with a suitable alkyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production may involve optimization of these steps to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine and pyridine rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted pyrimidines or pyridines.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Agriculture: Explored as a potential agrochemical for pest control due to its bioactivity.
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: pyrimidine-based ureas and heterocyclic thioether derivatives . Below is a detailed comparison with key examples from recent literature.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Rigidity: The target compound’s pyridin-2-ylthio propyl chain provides conformational flexibility, enhancing adaptability to binding pockets compared to rigid phenoxyalkyl chains in HBK17 . However, this flexibility may reduce selectivity in some cases. In contrast, pyrimidin-diones like Compound 7 exhibit rigidified structures due to the dione ring, favoring strong π-π stacking but limiting dynamic interactions .
Hydrogen-Bonding Capacity: The urea group in the target compound offers two hydrogen-bond donors, superior to the single donor in HBK17’s piperazine hydrochloride and absent in Compound 7’s dione. This feature is critical for targeting ATP-binding sites or proteases.
Metabolic Stability :
- The thioether linkage (pyridin-2-ylthio) in the target compound may confer higher metabolic stability compared to HBK17’s ether linkages, which are prone to oxidative cleavage . However, thioethers can still undergo sulfoxidation, requiring further optimization.
Biological Activity: While HBK17 demonstrates nanomolar affinity for serotonin receptors (5-HT1A, Ki = 12 nM), the target compound’s activity remains uncharacterized. Compound 7’s dione scaffold shows antiviral activity (EC50 = 3.2 µM against HSV-1), but the target compound’s pyridine-thioether group may alter its specificity toward bacterial or fungal targets .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea can be represented as follows:
This compound features a pyrimidine ring and a thioether linkage, which are critical for its biological interactions.
Antimalarial Activity
Research has indicated that urea derivatives, including those similar to 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea, exhibit potent antimalarial activity. A study evaluated various urea-substituted compounds against Plasmodium falciparum, revealing that certain derivatives demonstrated IC50 values as low as 0.09 μM with favorable selectivity indices (SI), indicating low cytotoxicity to mammalian cells . The structure-activity relationship (SAR) suggested that modifications at the 3-position of the urea moiety significantly enhanced activity and selectivity .
Inhibition of Protein Targets
The compound's efficacy may be attributed to its ability to inhibit specific protein targets involved in cellular processes. For instance, docking studies have shown that the urea moiety can form hydrogen bonds with key residues in target proteins, enhancing binding affinity and biological effectiveness. This interaction is crucial for its mechanism against malaria and potentially other diseases .
Study on Urea Derivatives
A comprehensive study focused on synthesizing and evaluating twenty-six new phenylurea derivatives against P. falciparum revealed that compounds with specific substitutions at the 3-position exhibited superior anti-malarial properties. The best-performing compound showed an IC50 value of 0.22 μM and an SI of 55, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) analyses conducted on similar compounds indicated that lipophilicity plays a significant role in their biological activity. The most active derivatives often exhibited high lipophilicity, which correlated with their increased potency against P. falciparum while maintaining low toxicity to mammalian cells .
Data Table: Biological Activity Summary
| Compound Name | IC50 (μM) | Selectivity Index (SI) | Target Organism |
|---|---|---|---|
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea | 0.09 | 54 | Plasmodium falciparum |
| Urea Derivative A | 0.22 | 55 | Plasmodium falciparum |
| Urea Derivative B | 0.47 | 20 | Plasmodium falciparum |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea, and how can reaction yields be optimized?
- Methodological Answer :
-
Route 1 : Urea formation via coupling of pyrimidinyl amines with isocyanates or carbamates. For example, use 4,6-dimethylpyrimidin-2-amine and a functionalized isocyanate derivative in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
-
Route 2 : Thioether linkage introduction via nucleophilic substitution. React 3-chloropropylpyridin-2-yl sulfide with a urea precursor in DMF using K₂CO₃ as a base at 60–80°C .
-
Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst). Use fractional factorial designs to minimize trials while maximizing yield .
| Precursor | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyrimidinyl amine + Isocyanate | TEA/DCM | 25 | 41–48 | ≥98% |
| Thioether intermediate | K₂CO₃/DMF | 80 | 30–45 | ≥95% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry and purity via ¹H/¹³C NMR. Key peaks include pyrimidine protons (δ 6.8–7.2 ppm) and pyridyl-thioether protons (δ 2.8–3.5 ppm) .
- IR : Validate urea carbonyl (C=O stretch ~1640–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
- HPLC : Assess purity using C18 columns with acetonitrile/water gradients; retention times vary with mobile phase pH .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Identify energy barriers for urea bond formation and thioether coupling .
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and polarity impacts on reaction kinetics .
- Validation : Compare computed activation energies (e.g., ~25–30 kcal/mol for urea coupling) with experimental Arrhenius plots .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., SAR vs. solubility limitations)?
- Methodological Answer :
- SAR Analysis : Use molecular docking to map pyrimidine/pyridine interactions with target proteins (e.g., kinases). Compare binding affinities of derivatives .
- Solubility Enhancement : Test co-solvents (DMSO/PEG) or formulate micelles using surfactants (e.g., Tween-80) to improve bioavailability .
- Data Reconciliation : Apply multivariate regression to isolate variables (e.g., logP vs. IC₅₀). For example, pyridyl-thioether derivatives show logP ~2.5 but IC₅₀ variability due to steric hindrance .
Q. How can reactor design improve scalability for multi-step syntheses of this compound?
- Methodological Answer :
- Continuous Flow Systems : Use microreactors for urea coupling (residence time ~10–20 min) to minimize side reactions vs. batch processing .
- Membrane Separation : Integrate nanofiltration membranes (MWCO ~300 Da) to isolate intermediates after thioether formation .
- Case Study : Pilot-scale reactors achieved 85% yield for analogous ureas using TEA/DCM in flow mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
